molecular formula C13H15NO4 B1335177 2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid CAS No. 876890-63-0

2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid

Cat. No.: B1335177
CAS No.: 876890-63-0
M. Wt: 249.26 g/mol
InChI Key: BRKAIKMVNULTPQ-UHFFFAOYSA-N
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Description

It is a member of the anthranilic acid derivatives class of NSAIDs and is known for its effectiveness in managing mild to moderate pain, including menstrual pain and arthritis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid typically involves the acylation of anthranilic acid derivatives. One common method includes the reaction of 2-methylbenzoic acid with tetrahydro-2-furanylcarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in the study of NSAID synthesis and reactions.

    Biology: Investigated for its effects on cellular processes and inflammation pathways.

    Medicine: Extensively studied for its analgesic and anti-inflammatory properties, making it a valuable drug in pain management.

    Industry: Utilized in the formulation of pharmaceutical products and as a reference standard in quality control.

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain signaling. By inhibiting COX, 2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid reduces the production of prostaglandins, thereby alleviating pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.

    Naproxen: Known for its longer duration of action compared to other NSAIDs.

    Diclofenac: Often used for its potent anti-inflammatory effects.

Uniqueness

2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid is unique due to its specific chemical structure, which provides a balance between efficacy and safety. It is particularly effective in managing menstrual pain and has a distinct pharmacokinetic profile compared to other NSAIDs.

Properties

IUPAC Name

2-methyl-3-(oxolane-2-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-8-9(13(16)17)4-2-5-10(8)14-12(15)11-6-3-7-18-11/h2,4-5,11H,3,6-7H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKAIKMVNULTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390291
Record name STK277154
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876890-63-0
Record name STK277154
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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